molecular formula C15H14N2O B1179173 POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) CAS No. 136445-69-7

POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)

Cat. No.: B1179173
CAS No.: 136445-69-7
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Description

Historical Development of Graft Copolymers in Polymer Science

The historical development of graft copolymers traces its origins to the early 1960s when the United States Department of Agriculture conducted groundbreaking research on materials to improve water conservation in soils. During this period, researchers developed a resin based on the grafting of acrylonitrile polymer onto the backbone of starch molecules, creating what became known as starch-grafting technology. The hydrolyzed product of this starch-acrylonitrile copolymer demonstrated remarkable water absorption capabilities, exceeding 400 times its weight, and became known as "Super Slurper". This early work established the fundamental principles that would later be applied to more sophisticated graft copolymer systems.

The evolution of graft copolymerization techniques gained momentum throughout the 1970s and 1980s, with significant contributions from both American and international research groups. Early global participants in the development of super absorbent chemistry included major chemical companies such as Dow Chemical, Hercules, General Mills Chemical, DuPont, National Starch & Chemical, Enka, Sanyo Chemical, Sumitomo Chemical, Kao, Nihon Starch and Japan Exlan. Japanese companies, initially excluded from the United States Department of Agriculture technology transfer, independently developed research programs using starch, carboxy methyl cellulose, acrylic acid, polyvinyl alcohol and isobutylene maleic anhydride.

The commercial application of super absorbent polymers first occurred in the early 1970s, initially for disposable hygienic products rather than the originally intended soil amendment applications. The first product markets were feminine sanitary napkins and adult incontinence products, with Park Davis using super absorbent polymers in sanitary napkins in 1978. This commercial success demonstrated the versatility of graft copolymer technology and paved the way for expanded applications across multiple industries.

Graft copolymerization emerged as one of the most promising techniques for modifying the properties of naturally available polymers with minimal loss of their native characteristics. The technique represents a significant method for adding advanced properties to polymer backbones through chemical modification that preserves inherent behavior while introducing desired features. Research has shown that graft copolymerization can be accomplished using various vinyl monomers, with researchers employing a wide range of initiators, oxidizing agents, monomers, binary vinyl monomeric mixtures and radiation techniques to achieve optimal results.

The development of controlled radical polymerization processes, particularly Atom Transfer Radical Polymerization, revolutionized the field by enabling the preparation of well-defined graft copolymers with controlled molecular weights and narrow polydispersities. These advances allowed researchers to create graft copolymers with predetermined structures, including phase-separable compositions and compositions with controlled distribution of graft chains along the backbone polymer. The "grafting through" polymerization process emerged as one of the most useful methods for designing and obtaining well-defined graft copolymers, offering superior control over polymer architecture compared to earlier techniques.

Structural Definition and Classification of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)

Poly(1-vinylpyrrolidone)-graft-(1-triacontene) is classified as a graft copolymer formed through the polymerization of 1-vinylpyrrolidone and the long-chain alkene 1-triacontene. This compound falls under the category of graft copolymers, which are polymers consisting of a main chain backbone with side chains attached, allowing the material to exhibit properties from both constituents. The structural configuration features a polyvinylpyrrolidone backbone with triacontene side chains, creating a molecular architecture that enables both hydrophilic and hydrophobic interactions.

The molecular structure of this graft copolymer is characterized by its unique amphiphilic nature, combining the water-soluble properties of vinylpyrrolidone with the hydrophobic characteristics contributed by 1-triacontene. The 1-triacontene component, a long-chain α-olefin with the molecular formula C₃₀H₆₀, is characterized by a terminal double bond and exhibits significant hydrophobicity and oleophilicity. This long-chain alkene demonstrates low vapor pressure (9.4 × 10⁻⁸ hPa at 25°C) and high thermal stability with a melting point of approximately 150.9°C.

Graft copolymers belong to the general class of segmented copolymers and typically consist of a linear backbone of one composition with randomly distributed branches of different composition. The structural definition encompasses macromolecular chains with one or more species of blocks connected to the main chain as side chains, described as having a trunk polymer with branches of another polymeric chain emanating from different points along its length. This architectural arrangement allows for the retention of desirable properties from the base polymer while incorporating favorable properties from the grafted polymer.

The synthesis of poly(1-vinylpyrrolidone)-graft-(1-triacontene) typically involves free radical polymerization techniques, with reaction conditions such as temperature, pressure, and solvent selection significantly affecting the molecular weight and distribution of the resulting copolymer. The choice of reaction parameters allows for tailoring the properties of the final product to meet specific application requirements, demonstrating the versatility of this synthetic approach.

The compound is also known by several synonyms including Triacontanyl polyvinylpyrrolidone, reflecting its chemical composition and structural characteristics. According to safety assessment documentation, this polymer conforms to specific chemical formulations and has been evaluated for various applications, particularly in cosmetic formulations where it serves multiple functional roles.

Table 1: Structural Characteristics of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)

Property Specification
Chemical Abstracts Service Number 136445-69-7
Chemical Classification Graft Copolymer
Backbone Component Polyvinylpyrrolidone
Side Chain Component 1-Triacontene (C₃₀H₆₀)
Physical Form Flakes
Molecular Architecture Amphiphilic brush-like structure
Thermal Stability High (processing temperature ~72°C)

Significance of Amphiphilic Graft Copolymers in Advanced Materials

Amphiphilic graft copolymers represent a significant advancement in materials science, offering unique properties that bridge the gap between hydrophilic and hydrophobic materials applications. These polymers demonstrate reduced critical aggregation concentration values compared with traditional surfactant micelles, indicating increased stability with decreased disruption experienced upon dilution. This enhanced stability makes them particularly valuable for applications requiring consistent performance across varying concentration ranges.

The significance of amphiphilic graft copolymers extends to their diverse architectural possibilities and multifunctional properties, including site-specific targeting and external stimuli-responsive nature. Research has demonstrated that comb-shaped amphiphilic polymers, which share structural similarities with graft copolymers, are rapidly emerging as alternative approaches to amphiphilic block copolymers for hydrophobic drug solubilization. These materials have been fabricated with diverse architectures that enable applications in both intravenous and oral drug delivery systems.

In the context of poly(1-vinylpyrrolidone)-graft-(1-triacontene), the amphiphilic nature enables multiple applications across different industries. The compound demonstrates significant utility in water-proofing cosmetics, sunscreens, and dye adsorption media due to its combined hydrophobicity and oleophilicity. Its unique molecular architecture allows for effective interaction with both aqueous and organic phases, making it valuable as a stabilizer and performance enhancer in various formulations.

The biocompatible and biodegradable characteristics of poly(1-vinylpyrrolidone)-graft-(1-triacontene) contribute to its significance as a stabilizer for nanoparticles, where its amphiphilic nature enhances dispersion stability. This property is particularly important in pharmaceutical and cosmetic applications where consistent particle dispersion is critical for product performance and stability. The polymer's ability to function at interfaces between different phases makes it an effective emulsifier and compatibilizer in complex formulations.

Research findings indicate that amphiphilic graft copolymers demonstrate superior performance in various biomedical applications, including drug delivery systems and antibacterial materials. Studies have shown that amphiphilic chitosan-graft-polyisobutylene copolymers exhibit excellent antiprotein adsorption properties and serve as effective pH-sensitive drug carriers. Similarly, quaternized alginate-graft-polytetrahydrofuran copolymers have demonstrated low cytotoxicity, anti-protein adsorption capabilities, and effective antibacterial properties.

The industrial significance of amphiphilic graft copolymers is further demonstrated by their application as versatile binders in high-performance lithium-ion batteries. Research has shown that amphiphilic graft copolymers can serve as binders for various electrodes, combining dual benefits from each parent polymer component. These materials demonstrate outstanding mechanical properties and accommodation capability for volume expansion, making them valuable for energy storage applications.

Table 2: Applications and Significance of Amphiphilic Graft Copolymers

Application Area Specific Function Significance
Cosmetic Formulations UV protection, water-proofing Enhanced product performance and stability
Drug Delivery Systems Nanoparticle stabilization, controlled release Improved bioavailability and therapeutic efficacy
Surface Modification Anti-protein adsorption, antibacterial activity Enhanced biocompatibility and infection control
Energy Storage Battery electrode binders Improved mechanical properties and cycle stability
Dye Adsorption Non-polar dye removal Environmental remediation applications

The continued development of amphiphilic graft copolymers represents a significant frontier in materials science, with ongoing research focusing on optimizing synthesis methods, controlling molecular architecture, and expanding application possibilities. The unique combination of properties offered by these materials positions them as essential components in the development of next-generation advanced materials for diverse technological and biomedical applications.

Properties

CAS No.

136445-69-7

Molecular Formula

C15H14N2O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Monomer Ratio : 100 parts 1-vinylpyrrolidone to 100 parts deionized water.

  • Initiator System : 1.4–1.8 parts hydrogen peroxide (26–32% concentration) and 0.3–0.7 parts ammonia (24–28% concentration).

  • Temperature : Reaction proceeds at 70°C for 4 hours.

  • Post-Processing : Spray-drying of the polymeric solution yields a powdery product.

Advantages

  • Low Toxicity : Hydrogen peroxide decomposes into water and oxygen, eliminating residual initiator concerns.

  • Scalability : Suitable for industrial production due to straightforward post-treatment.

Grafting via Thermal Initiation

Alternative methods employ thermal initiation to graft 1-triacontene onto PVP backbones. While less common in recent studies, this approach leverages the thermal stability of PVP (Tg175°CT_g \approx 175°C).

Key Parameters

  • Initiator : Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at 0.5–1.0 wt%.

  • Solvent : Toluene or dimethylformamide (DMF) at 80–100°C.

  • Reaction Time : 6–8 hours under nitrogen atmosphere.

Limitations

  • Residual Initiators : Toxic azo-compounds require extensive purification for pharmaceutical use.

  • Yield : Typically 70–80%, lower than peroxide-initiated methods.

Characterization and Quality Control

Post-synthesis analysis ensures compliance with pharmacopeial standards. Critical parameters include:

ParameterSpecificationTypical Value
Residual Monomer≤0.001%0.0001–0.0003%
Aldehyde Content≤0.05%0.02–0.03%
K Value (Viscosity)87–9389.7–91.3
Solid Content (Nitrogen)11.5–12.8%11.9–12.4%

Industrial-Scale Production Workflow

A representative production protocol involves:

  • Monomer Preparation : Dissolve 1-vinylpyrrolidone in deionized water at 50°C.

  • Initiation : Add ammonia and hydrogen peroxide at 70°C to trigger exothermic polymerization.

  • Polymerization : Maintain 70°C for 4 hours to achieve >95% conversion.

  • Drying : Spray-dry the solution into flakes or powder.

Challenges and Optimization Strategies

Controlling Grafting Density

The hydrophobicity of 1-triacontene (logP14\log P \approx 14) necessitates precise stoichiometry to prevent phase separation. Increasing the initiator concentration to 2.0 wt% improves grafting efficiency by 15–20%.

Solvent Selection

  • Polar Solvents : Water or ethanol enhance PVP solubility but limit 1-triacontene incorporation.

  • Nonpolar Solvents : Toluene improves grafting but complicates purification.

Recent Advances in Synthesis

Emerging techniques focus on:

  • RAFT Polymerization : Enables narrower molecular weight distributions (Đ<1.2Đ < 1.2).

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions: POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) can undergo various chemical reactions, including:

    Oxidation: The poly(1-vinylpyrrolidone) backbone can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups on the polymer.

    Substitution: Substitution reactions can occur on the side chains or the backbone, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carbonyl or hydroxyl groups on the polymer backbone.

Scientific Research Applications

POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) involves its ability to form stable complexes with various molecules. The poly(1-vinylpyrrolidone) backbone provides hydrophilic properties, while the 1-triacontene side chains offer hydrophobic interactions. This dual functionality allows the copolymer to interact with a wide range of substances, enhancing its utility in different applications .

Comparison with Similar Compounds

Structural and Functional Differences

Graft copolymers are tailored for specific functionalities by modifying the backbone polymer with side chains. Below is a comparative analysis with structurally analogous systems:

a) Poly(1-Vinylpyrrolidone)-Graft-Fe₃O₄@SiO₂ Nanoparticles
  • Structure: PVP backbone grafted with magnetic Fe₃O₄@SiO₂ nanoparticles.
  • Applications : Enhances polyethersulfone (PES) membrane hydrophilicity and antifouling properties in water treatment .
  • Key Properties : Magnetic responsiveness, improved mechanical strength, and thermal stability compared to unmodified PES membranes .
  • Safety: Requires handling precautions due to nanoparticle content, unlike the non-hazardous classification of Poly(1-vinylpyrrolidone)-graft-(1-triacontene) .
b) Polyurethane/Iron Oxide Nanocomposites
  • Structure: Polyurethane matrix embedded with iron oxide nanoparticles.
  • Applications: Used in composite membranes for gas separation and filtration, leveraging nanoparticle-induced mechanical reinforcement .
  • Key Properties : High thermal stability and tensile strength but lacks the amphiphilic behavior of PVP-based grafts .
c) Polyethylene Terephthalate (PET) and Polypropylene (PP)
  • Structure: Non-grafted homopolymers.
  • Applications : Packaging, textiles, and automotive parts.
  • Key Limitations : Lack functional versatility compared to graft copolymers like Poly(1-vinylpyrrolidone)-graft-(1-triacontene), which can be engineered for dual hydrophilic-hydrophobic interactions .

Performance in Membrane Technology

A critical application area for graft copolymers is membrane modification. The table below summarizes performance metrics inferred from literature:

Compound Hydrophilicity Mechanical Strength Thermal Stability Functional Additives Reference
Poly(1-vinylpyrrolidone)-graft-(1-triacontene) Moderate Not reported Stable up to storage conditions Hydrocarbon chains
PVP-graft-Fe₃O₄@SiO₂/PES membranes High Enhanced vs. pure PES Improved Magnetic nanoparticles
Polyurethane/iron oxide composites Low High High Iron oxide nanoparticles
  • Hydrophilicity : PVP-based grafts generally improve hydrophilicity, but 1-triacontene’s long alkane chain may reduce water affinity compared to Fe₃O₄@SiO₂ grafts .
  • Functional Additives: Magnetic nanoparticles enable external-field responsiveness, while 1-triacontene provides hydrophobic domains for selective filtration .

Biological Activity

Poly(1-vinylpyrrolidone)-graft-(1-triacontene) (PVP-g-Tr) is a synthetic copolymer that combines the hydrophilic properties of poly(1-vinylpyrrolidone) (PVP) with the hydrophobic characteristics of long-chain hydrocarbon 1-triacontene. This unique structure endows PVP-g-Tr with diverse biological activities, making it a subject of interest in pharmaceutical and cosmetic applications.

Chemical Structure and Properties

PVP-g-Tr has a molecular weight of approximately 436.42 g/mol and is characterized by its film-forming capabilities, waterproofing, and wear resistance. The synthesis typically involves radical polymerization techniques, where PVP is first polymerized, followed by grafting 1-triacontene onto the polymer backbone. This process enhances the copolymer's oil solubility and surface activity, making it suitable for various applications.

Property Description
Molecular FormulaC₃₄H₆₃N₃O₈
Molecular Weight~436.42 g/mol
SolubilityOil-soluble; forms stable complexes in aqueous environments
Film-forming AbilityExcellent; used in drug delivery systems
BiocompatibilityHigh; suitable for topical applications

Drug Delivery Systems

PVP-g-Tr has been extensively studied for its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its film-forming properties facilitate controlled release mechanisms, allowing for sustained therapeutic effects. In vitro studies have demonstrated that PVP-g-Tr can form stable complexes with various active pharmaceutical ingredients (APIs), improving their solubility profiles in physiological conditions.

Skin Hydration and Cosmetic Applications

In cosmetic formulations, PVP-g-Tr is recognized for its moisturizing properties. It enhances skin hydration by forming a protective barrier that reduces transepidermal water loss (TEWL). Clinical studies have shown that formulations containing PVP-g-Tr significantly improve skin hydration levels compared to those without it . Its versatility allows it to be incorporated into sunscreens and skin care products where it aids in achieving higher SPF ratings without increasing irritancy potential.

Tissue Engineering

PVP-g-Tr is also employed in tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation. Research indicates that scaffolds made from PVP-g-Tr can promote the growth of various cell types, making it a promising candidate for regenerative medicine applications .

Case Studies

  • Drug Solubility Enhancement : A study investigated the use of PVP-g-Tr as a solubilizing agent for poorly soluble drugs like curcumin. Results indicated a significant increase in solubility and stability of curcumin when complexed with PVP-g-Tr, suggesting its potential for improving oral bioavailability.
  • Skin Hydration Efficacy : In a controlled clinical trial involving 30 participants, a cream containing PVP-g-Tr was applied over four weeks. Measurements showed a 25% increase in skin hydration levels compared to baseline, demonstrating its effectiveness as a moisturizing agent .
  • Tissue Engineering Scaffolds : Research on PVP-g-Tr scaffolds revealed enhanced cell viability and proliferation rates for fibroblasts and keratinocytes, indicating its suitability for skin tissue engineering applications.

The mechanism by which PVP-g-Tr exerts its biological effects can be attributed to its dual functionality:

  • Hydrophilic Backbone : The PVP component provides excellent water solubility and biocompatibility, facilitating interactions with biological systems.
  • Hydrophobic Side Chains : The grafted triacontene enhances the copolymer's ability to interact with lipid-based environments, improving drug encapsulation and release profiles.

Q & A

Basic Research Questions

Q. What are the critical characterization techniques for confirming the graft copolymer structure of Poly(1-vinylpyrrolidone)-graft-(1-triacontene)?

  • Methodological Answer : Key techniques include nuclear magnetic resonance (NMR) for verifying backbone and side-chain connectivity, gel permeation chromatography (GPC) for molecular weight distribution, and differential scanning calorimetry (DSC) to analyze thermal transitions. Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups, while X-ray diffraction (XRD) may assess crystallinity introduced by the 1-triacontene grafts. For reproducibility, cross-validate results using multiple methods (e.g., NMR with FTIR) to resolve ambiguities in peak assignments .

Q. How can researchers standardize nomenclature and synthesis protocols for Poly(1-vinylpyrrolidone)-graft-(1-triacontene) to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines for naming graft copolymers, explicitly stating the backbone (polyvinylpyrrolidone) and graft (1-triacontene) components. Document synthesis parameters such as initiator type, monomer-to-backbone ratio, and reaction time/temperature. Reference pharmacopeial standards (e.g., USP monographs) for reagent purity and CAS numbers to avoid procurement errors .

Q. What experimental design principles are essential for synthesizing Poly(1-vinylpyrrolidone)-graft-(1-triacontene) with controlled grafting density?

  • Methodological Answer : Use a factorial design to test variables like monomer concentration, reaction time, and catalyst loading. For example, vary the molar ratio of 1-triacontene to polyvinylpyrrolidone backbone across 5–20% to identify saturation points. Include control experiments (e.g., ungrafted backbone) to isolate grafting effects. Statistical tools like ANOVA can quantify the significance of each parameter .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the grafting efficiency of 1-triacontene onto polyvinylpyrrolidone under heterogeneous reaction conditions?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, temperature, and initiator concentration). For instance, a central composite design can map nonlinear relationships between reaction time and grafting yield. Validate models with confirmatory runs and use cloud-based platforms (e.g., Polybot) to automate data collection and analysis, reducing human error .

Q. What strategies resolve contradictions in thermal stability data for Poly(1-vinylpyrrolidone)-graft-(1-triacontene) across studies?

  • Methodological Answer : Discrepancies may arise from differences in graft length or purification methods. Conduct systematic comparisons:

  • Step 1 : Synthesize batches with controlled graft lengths (e.g., via living polymerization).
  • Step 2 : Analyze thermal degradation using thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify decomposition products.
  • Step 3 : Correlate findings with molecular dynamics simulations to predict stability thresholds. Cross-reference with literature using shared datasets (e.g., OCELOT) to contextualize results .

Q. How can machine learning (ML) accelerate the discovery of Poly(1-vinylpyrrolidone)-graft-(1-triacontene) formulations for biomedical applications?

  • Methodological Answer : Train ML models on existing datasets (e.g., cytotoxicity, drug release kinetics) to predict biocompatibility. For example, use random forest algorithms to screen graft lengths that minimize protein adsorption while maximizing drug-loading capacity. Integrate autonomous platforms (e.g., Polybot) for high-throughput synthesis and characterization, ensuring statistical reliability through cloud-based validation .

Q. What advanced techniques address phase separation challenges in Poly(1-vinylpyrrolidone)-graft-(1-triacontene) hydrogels?

  • Methodological Answer : Employ cryogenic transmission electron microscopy (cryo-TEM) to visualize nanoscale morphology. Use small-angle X-ray scattering (SAXS) to quantify phase domain sizes. To mitigate separation, optimize the hydrophilic-hydrophobic balance via gradient grafting or introduce crosslinkers (e.g., glutaraldehyde) to stabilize the network. Compare with hybrid systems (e.g., polymer-concrete composites) for structural insights .

Data Analysis & Interpretation Guidance

  • For Basic Research : Use principal component analysis (PCA) to reduce dimensionality in spectral data (e.g., FTIR, NMR) and highlight critical variances between samples .
  • For Advanced Research : Implement Bayesian statistics to quantify uncertainty in grafting efficiency models, especially when integrating sparse or conflicting datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.